Cicutoxin

説明

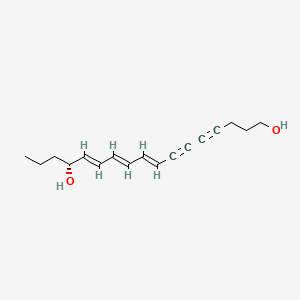

Structure

3D Structure

特性

IUPAC Name |

(8E,10E,12E,14R)-heptadeca-8,10,12-trien-4,6-diyne-1,14-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O2/c1-2-14-17(19)15-12-10-8-6-4-3-5-7-9-11-13-16-18/h4,6,8,10,12,15,17-19H,2,11,13-14,16H2,1H3/b6-4+,10-8+,15-12+/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVNSJQTSOVRKZ-JNRDBWBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C=CC=CC=CC#CC#CCCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](/C=C/C=C/C=C/C#CC#CCCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O2 | |

| Record name | cicutoxin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cicutoxin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30896918 | |

| Record name | Cicutoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30896918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; Turns into yellow oily resin by air and light; [Merck Index] | |

| Record name | Cicutoxin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in alcohol, chloroform, ether, hot water, alkali hydroxides; practically insoluble in petroleum ether /(-)-form/ | |

| Record name | CICUTOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3472 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000003 [mmHg] | |

| Record name | Cicutoxin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Prisms from ether + petroleum ether /(-)-form/; crystals from ether + petroleum ether /(+-)-form/ | |

CAS No. |

505-75-9 | |

| Record name | Cicutoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cicutoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cicutoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30896918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CICUTOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F9YP2TYQ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CICUTOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3472 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

54 °C /(-)-form/; 67 °C /(+-)-form/ | |

| Record name | CICUTOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3472 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Cicutoxin's Antagonistic Action on GABA-A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanism by which cicutoxin, a potent neurotoxin found in plants of the Cicuta genus (water hemlock), exerts its effects on γ-aminobutyric acid type A (GABA-A) receptors. We will explore the toxin's role as a non-competitive antagonist, present quantitative data on its interaction with the receptor, detail the experimental protocols used to elucidate its mechanism, and discuss the structure-activity relationships that govern its toxicity.

Core Mechanism of Action: Non-Competitive Antagonism

The GABA-A receptor is a pentameric ligand-gated ion channel that plays a crucial role in mediating fast inhibitory neurotransmission in the central nervous system.[1] Upon binding of the neurotransmitter GABA, the channel opens, allowing an influx of chloride ions (Cl⁻). This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

Cicutoxin disrupts this fundamental process through a mechanism of non-competitive antagonism .[2][3] Unlike competitive antagonists that bind to the same site as GABA, cicutoxin binds to a distinct allosteric site located within the ion channel pore itself.[4][5] This action is analogous to that of picrotoxin, another well-characterized GABA-A receptor channel blocker.[3][5]

Structural and functional studies indicate that the binding site for picrotoxin-like antagonists, and by extension cicutoxin, is located within the second transmembrane segment (M2) of the GABA-A receptor subunits.[6][7] By physically occupying this space, cicutoxin acts as a plug, sterically hindering the flow of chloride ions even when GABA is bound to the receptor.[8] This blockade prevents neuronal hyperpolarization, leading to a state of unabated neuronal depolarization, hyperexcitability, and the characteristic tonic-clonic convulsions associated with water hemlock poisoning.[9]

The following diagram illustrates the signaling pathway of GABA-A receptor inhibition by cicutoxin.

Quantitative Analysis of Receptor Interaction

The potency of cicutoxin and its analogs as GABA-A receptor inhibitors has been quantified using electrophysiological and radioligand binding assays. These studies provide crucial data for understanding the toxin's affinity for the receptor and for structure-activity relationship (SAR) analyses. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of the toxin required to inhibit 50% of the GABA-induced current or radioligand binding.

| Compound | Assay Type | Receptor/Tissue | IC₅₀ (µM) | Reference |

| Cicutoxin (racemic) | Electrophysiology | α1β3γ2 | 2.4 | [10] |

| Cicutoxin (enantioenriched) | Electrophysiology | α1β3γ2 | 1.7 | [10] |

| Cicutoxin | [³H]EBOB Binding | Rat Brain Cortex | 0.541 | |

| Isocicutoxin | [³H]EBOB Binding | Rat Brain Cortex | 2.01 | |

| Virol A | Electrophysiology | α1β3γ2 | 0.93 - 1.4 | [10] |

| Virol A | [³H]EBOB Binding | Rat Brain Cortex | 1.15 | |

| Virol B | [³H]EBOB Binding | Rat Brain Cortex | 6.01 | |

| Virol C | [³H]EBOB Binding | Rat Brain Cortex | 7.87 | |

| 14-O-Me-Cicutoxin | Electrophysiology | α1β3γ2 | No inhibition | [10] |

Note: [³H]EBOB (ethynylbicycloorthobenzoate) is a radioligand that binds to the non-competitive antagonist site within the GABA-A receptor channel.

Experimental Protocols

The mechanism of cicutoxin has been elucidated primarily through two key experimental techniques: two-electrode voltage clamp electrophysiology and radioligand binding assays.

This technique directly measures the ion flow through the GABA-A receptor channel in response to GABA and the inhibitory effect of cicutoxin. It is commonly performed using Xenopus laevis oocytes as a heterologous expression system.[10]

Methodology:

-

Receptor Expression: Xenopus laevis oocytes are microinjected with complementary RNA (cRNA) encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2). The oocytes are then incubated for 3-6 days to allow for protein expression and assembly of functional receptors on the cell membrane.[11]

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and continuously perfused with a buffer solution (e.g., Normal Frog Ringer).[11] Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and one to inject current. The membrane potential is clamped at a fixed holding potential, typically -60 mV to -70 mV.[11][12]

-

Compound Application:

-

A baseline GABA-evoked current is established by applying a fixed concentration of GABA (e.g., EC₂₀, the concentration that elicits 20% of the maximal response) for a short duration.[10]

-

To measure inhibition, the oocyte is pre-incubated with varying concentrations of cicutoxin, followed by the co-application of cicutoxin and GABA.[10]

-

-

Data Analysis: The peak inward chloride current is measured for each concentration of cicutoxin. The percentage of inhibition relative to the control GABA current is calculated and plotted against the cicutoxin concentration to generate a dose-response curve, from which the IC₅₀ value is determined.

The following diagram outlines the workflow for a typical TEVC experiment.

This biochemical assay quantifies the ability of a test compound (cicutoxin) to displace a radioactive ligand that specifically binds to the non-competitive antagonist site on the GABA-A receptor.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cerebral cortex) is homogenized in a cold buffer and centrifuged to isolate the cell membrane fraction, which is rich in GABA-A receptors. The membranes are washed repeatedly to remove endogenous GABA.[13]

-

Competition Binding:

-

Aliquots of the membrane preparation are incubated in a buffer solution.

-

A fixed concentration of a specific radioligand (e.g., [³H]EBOB) is added to each aliquot.[9]

-

Varying concentrations of unlabeled cicutoxin are added to compete with the radioligand for binding to the channel pore site.

-

Control tubes are included to measure total binding (no competitor) and non-specific binding (a high concentration of a known non-competitive antagonist).[14]

-

-

Separation and Quantification: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing unbound radioligand to pass through. The filters are washed with ice-cold buffer.[15]

-

Data Analysis: The radioactivity trapped on each filter is measured using a scintillation counter. Specific binding is calculated by subtracting non-specific binding from total binding. The data are then used to generate a competition curve, from which the IC₅₀ and the inhibitory constant (Ki) for cicutoxin can be calculated.[15][16]

The diagram below illustrates the workflow for a competitive radioligand binding assay.

Structure-Activity Relationship (SAR)

The toxicity of C₁₇-polyacetylenes like cicutoxin is highly dependent on their chemical structure. Studies on cicutoxin and its natural analogs have revealed several key features essential for their potent inhibitory activity at the GABA-A receptor.

-

π-Bond Conjugation: The long system of conjugated double and triple bonds in the C₁₇ backbone is critical for toxicity and receptor binding affinity.[9]

-

Hydroxyl Groups: The presence and position of hydroxyl (-OH) groups are vital. As shown in the quantitative data table, the methylation of the secondary alcohol group in a cicutoxin analogue (14-O-Me-Cicutoxin) completely abolished its inhibitory effect on GABA-induced currents, indicating this group is essential for interaction with the receptor.[10]

-

Stereochemistry: While both racemic and enantioenriched forms of cicutoxin and virol A show potent inhibition, subtle differences in their IC₅₀ values suggest that the stereochemistry at chiral centers can influence the potency of the interaction, though it does not appear to be the primary determinant of activity.[10]

These findings underscore that the specific three-dimensional shape and electronic properties of the cicutoxin molecule are finely tuned for high-affinity binding within the GABA-A receptor ion channel.[9]

References

- 1. Direct structural insights into GABAA receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The non-competitive blockade of GABAA receptors by an aqueous extract of water hemlock (Cicuta douglasii) tubers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multiple mechanisms of antagonism of gamma-aminobutyric acid (GABA) responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GABAA receptor signalling mechanisms revealed by structural pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advantages of an antagonist: bicuculline and other GABA antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interaction of picrotoxin with GABAA receptor channel-lining residues probed in cysteine mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gaba receptor insecticide non-competitive antagonists may bind at allosteric modulator sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interaction of picrotoxin with GABAA receptor channel-lining residues probed in cysteine mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploring the structural basis of neurotoxicity in C(17)-polyacetylenes isolated from water hemlock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Expeditious synthesis of polyacetylenic water hemlock toxins and their effects on the major GABA A receptor isoform - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC09801D [pubs.rsc.org]

- 11. 2.4. Two‐electrode voltage clamp recordings on recombinant human GABAA receptors in Xenopus oocytes [bio-protocol.org]

- 12. Two-electrode voltage-clamp technique [bio-protocol.org]

- 13. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Characterization of the picrotoxin site of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Isolation of Cicutoxin from Cicuta maculata

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the historical isolation of cicutoxin from Cicuta maculata, commonly known as spotted water hemlock. This document details the seminal methodologies employed in the early 20th century, presents quantitative data from historical and contemporary analyses, and describes the toxin's mechanism of action. The information is intended to offer a foundational understanding for researchers in natural product chemistry, toxicology, and pharmacology.

Introduction

Cicuta maculata, a highly poisonous plant in the Apiaceae family, has been recognized for its toxicity for centuries[1]. The primary toxic constituent, cicutoxin, is a potent neurotoxin that has been the subject of chemical and toxicological investigation since the late 19th and early 20th centuries. The pioneering work of C. A. Jacobsen in 1915 marked the first successful isolation of pure cicutoxin, laying the groundwork for its structural elucidation and the understanding of its physiological effects[2][3]. Cicutoxin is a C17-polyacetylene, a class of highly unsaturated aliphatic alcohols, and its isolation presented significant challenges due to its instability in the presence of air, light, and heat[3].

Physicochemical Properties of Cicutoxin

Cicutoxin is a yellowish, oily substance with a characteristic odor. Its instability makes it difficult to handle and store.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₂O₂ | [3] |

| Molar Mass | 258.36 g/mol | [3] |

| Appearance | Yellowish oil | [2][3] |

| Stability | Unstable in air, light, and heat | [3] |

Historical Isolation and Characterization

The first isolation of cicutoxin in a pure form was accomplished by C. A. Jacobsen in 1915 from the roots of Cicuta maculata. The following protocol is based on his detailed account.

Experimental Protocol: Jacobsen (1915)

3.1.1. Plant Material Collection and Preparation

-

Source: Roots of Cicuta maculata were collected in the late fall when the plant was dormant.

-

Preparation: The fresh roots were thoroughly washed, ground, and immediately subjected to extraction to prevent degradation of the toxin.

3.1.2. Extraction

-

The ground root material was extracted with 95% ethanol at room temperature for several days.

-

The ethanolic extract was filtered, and the solvent was removed under reduced pressure to yield a dark, oily residue.

3.1.3. Purification

-

The residue was triturated with water to remove water-soluble impurities.

-

The water-insoluble portion, containing the crude toxin, was then dissolved in ether.

-

The ethereal solution was washed successively with dilute acid and water to remove basic and other polar impurities.

-

The ether was evaporated, yielding a semi-solid mass.

-

This crude cicutoxin was further purified by repeated fractional precipitation from a solution in ether by the addition of petroleum ether. The cicutoxin, being less soluble, precipitated out.

-

The final purification was achieved by crystallization from a mixture of ether and petroleum ether at a low temperature.

Quantitative Data from Historical Isolation

The yield of pure cicutoxin from the fresh root material was reported to be approximately 0.1%.

| Parameter | Value | Reference |

| Starting Material | Fresh roots of Cicuta maculata | |

| Yield of Pure Cicutoxin | ~0.1% |

Modern Analysis of Cicutoxin in Cicuta maculata

Contemporary analytical methods have allowed for more precise quantification of cicutoxin in various parts of the Cicuta maculata plant. A 2011 study by Panter et al. provides valuable quantitative data.

| Plant Part | Cicutoxin Concentration (relative) | Cicutol-like Derivatives (relative) | Reference |

| Immature Seed | 0.01x | 9.5x - 22.5x | [3] |

| Tubers | 4.6x | 9.8x - 18.8x | [3] |

Relative concentrations are compared to an archived tuber sample.

Mechanism of Action

Cicutoxin exerts its neurotoxic effects by acting as a non-competitive antagonist of the gamma-aminobutyric acid (GABA) receptor in the central nervous system[3][4]. GABA is the primary inhibitory neurotransmitter in the brain.

Signaling Pathway

The binding of GABA to its receptor (GABA-A) opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulses. Cicutoxin is believed to bind to a site on the GABA-A receptor, preventing the influx of chloride ions. This blockade of inhibitory signaling leads to neuronal hyperexcitability, resulting in the characteristic symptoms of cicutoxin poisoning, including seizures.

Caption: Cicutoxin's antagonism of the GABA-A receptor.

Experimental Workflow

The overall workflow for the historical isolation and analysis of cicutoxin can be summarized in the following diagram.

Caption: Workflow of Cicutoxin Isolation from Cicuta maculata.

Conclusion

The isolation of cicutoxin from Cicuta maculata by Jacobsen in 1915 was a landmark achievement in natural product chemistry. Despite the compound's inherent instability, his meticulous experimental approach provided the first pure samples for study. Modern analytical techniques have since refined our understanding of the distribution and concentration of cicutoxin within the plant. The elucidation of its mechanism of action as a GABA-A receptor antagonist has provided a clear molecular basis for its potent neurotoxicity. This historical perspective, coupled with contemporary analytical data, offers valuable insights for researchers engaged in the study of natural toxins and their potential applications or toxicological significance.

References

The Uncharted Path: Elucidating the Biosynthesis of Cicutoxin in Water Hemlock

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cicutoxin, a potent neurotoxin produced by water hemlock (Cicuta maculata), belongs to the C17-polyacetylene class of natural products. Despite its well-documented toxicity and potential pharmacological applications, the precise biosynthetic pathway of cicutoxin remains largely uncharacterized. This technical guide synthesizes the current understanding of polyacetylene biosynthesis in the Apiaceae family, providing a foundational framework for the putative pathway of cicutoxin. It outlines the key enzymatic steps, highlights significant knowledge gaps, and details relevant experimental protocols to guide future research in this area. This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of complex natural products and the exploration of their therapeutic potential.

Introduction

Water hemlock (Cicuta species) is infamous for producing cicutoxin, a highly toxic C17-polyacetylene that acts as a non-competitive antagonist of the gamma-aminobutyric acid (GABA) receptor in the central nervous system.[1][2][3][4][5] The intricate structure of cicutoxin, featuring a conjugated system of triple and double carbon-carbon bonds and hydroxyl groups, presents a fascinating challenge for biosynthetic analysis.[1] While the general pathway for the biosynthesis of polyacetylenes in the Apiaceae family has been outlined, the specific enzymatic machinery responsible for the unique structural features of cicutoxin is yet to be fully elucidated.[6][7][8] Understanding this pathway is crucial for potential applications in drug development, bioremediation, and synthetic biology.

The General Biosynthetic Pathway of Polyacetylenes in Apiaceae

The biosynthesis of C17-polyacetylenes, including cicutoxin, is believed to originate from the C18 fatty acid, oleic acid.[9] The pathway involves a series of desaturation and modification steps, primarily investigated in related Apiaceae species like carrot (Daucus carota) and parsley (Petroselinum crispum).[6][8]

The initial and critical step is the diversion of oleic acid from primary fatty acid metabolism into the specialized polyacetylene pathway. This is catalyzed by a specific type of Δ12 oleic acid desaturase (FAD2) . These enzymes introduce a second double bond into oleic acid, forming linoleic acid, and can further introduce a triple bond to form crepenynic acid, a key C18 acetylenic intermediate.[6]

Subsequent steps are thought to involve further desaturations and oxidations, followed by chain shortening, likely through β-oxidation, to yield the C17 backbone characteristic of cicutoxin and related compounds like falcarinol.[9]

Key Proposed Steps in Cicutoxin Biosynthesis

While the specific enzymes are unknown, the proposed sequence of reactions leading to a C17 polyacetylene precursor for cicutoxin is as follows:

-

Desaturation: Oleic acid is converted to linoleic acid.

-

Acetylenic Bond Formation: A specialized FAD2-type enzyme catalyzes the formation of a triple bond, yielding crepenynic acid.

-

Further Desaturation: Additional double and triple bonds are introduced into the fatty acid chain.

-

Chain Shortening: The C18 fatty acid is shortened to a C17 backbone.

-

Hydroxylation and Oxidation: Specific hydroxylations and oxidations occur to produce the final structure of cicutoxin.

The following diagram illustrates the proposed general pathway leading to C17 polyacetylenes.

Quantitative Data

Currently, there is a significant lack of quantitative data specifically for the biosynthesis of cicutoxin. Research has focused more on the qualitative identification of related polyacetylenes in the Apiaceae family. The table below summarizes the type of quantitative data that is needed for a comprehensive understanding of the pathway and which is currently unavailable in the reviewed literature.

| Data Type | Description | Current Status for Cicutoxin Biosynthesis |

| Enzyme Kinetics | Michaelis-Menten constants (Km, Vmax) and catalytic efficiency (kcat/Km) for the enzymes involved in the pathway. | Not available. |

| Precursor Concentrations | In planta concentrations of key precursors such as oleic acid, linoleic acid, and crepenynic acid in different tissues of Cicuta maculata. | Not available. |

| Intermediate Concentrations | Concentrations of biosynthetic intermediates to identify potential bottlenecks and regulatory points in the pathway. | Not available. |

| Product Yield | The overall yield of cicutoxin from its primary precursors. | Not available. |

| Gene Expression Levels | Quantitative PCR (qPCR) or RNA-Seq data on the expression levels of candidate biosynthetic genes under different conditions. | Not available. |

Experimental Protocols

Elucidating the biosynthesis of a complex natural product like cicutoxin requires a multi-faceted approach. Below are detailed methodologies for key experiments that would be essential in this endeavor, based on protocols used for studying other plant secondary metabolites.

Identification and Characterization of Biosynthetic Genes

Objective: To identify and functionally characterize the genes encoding the enzymes of the cicutoxin biosynthetic pathway.

Experimental Workflow:

Methodology:

-

RNA Extraction and Sequencing:

-

Collect various tissues (roots, stems, leaves, flowers) from Cicuta maculata at different developmental stages.

-

Immediately freeze tissues in liquid nitrogen and store at -80°C.

-

Extract total RNA using a suitable method for high-secondary-metabolite-containing plants, such as a modified CTAB protocol or a commercial kit.

-

Perform RNA sequencing (RNA-Seq) to generate a comprehensive transcriptome.

-

-

Candidate Gene Identification:

-

Assemble the transcriptome de novo or map reads to a reference genome if available.

-

Identify candidate genes for polyacetylene biosynthesis by homology searches for known enzyme families, such as fatty acid desaturases (FADs), cytochrome P450 monooxygenases (P450s), and dehydrogenases.

-

Analyze differential gene expression to identify genes upregulated in tissues with high cicutoxin content.

-

-

Gene Cloning and Heterologous Expression:

-

Amplify full-length candidate genes from cDNA using PCR.

-

Clone the genes into an appropriate expression vector for a heterologous host, such as Saccharomyces cerevisiae or Escherichia coli.

-

Transform the expression constructs into the host organism.

-

-

In Vitro Enzyme Assays:

-

Prepare cell-free extracts or purified enzymes from the heterologous host.

-

Incubate the enzyme preparation with putative substrates (e.g., oleic acid, linoleic acid, or other polyacetylene precursors).

-

Include necessary cofactors (e.g., NADPH, NADH, ATP).

-

-

Product Identification:

-

Extract the reaction products with an organic solvent (e.g., ethyl acetate).

-

Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products by comparing their mass spectra and retention times with authentic standards.

-

Tracer Studies to Elucidate the Pathway

Objective: To confirm the metabolic precursors and intermediates of the cicutoxin biosynthetic pathway.

Methodology:

-

Precursor Feeding:

-

Synthesize isotopically labeled precursors, such as ¹³C- or ¹⁴C-labeled oleic acid.

-

Administer the labeled precursor to Cicuta maculata plantlets or cell cultures. This can be done through root feeding, stem injection, or direct application to leaf surfaces.

-

-

Metabolite Extraction and Analysis:

-

After a defined incubation period, harvest the plant tissue.

-

Extract the full spectrum of polyacetylenes.

-

Separate the compounds using High-Performance Liquid Chromatography (HPLC).

-

Analyze the fractions using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to detect the incorporation of the isotopic label into cicutoxin and its intermediates.

-

Conclusion and Future Directions

The biosynthesis of cicutoxin in water hemlock represents a compelling area of research with implications for natural product chemistry, toxicology, and pharmacology. While the general pathway of polyacetylene biosynthesis in the Apiaceae family provides a solid starting point, the specific enzymatic steps that forge the unique structure of cicutoxin remain a "black box." The experimental approaches outlined in this guide, combining modern transcriptomics with classical biochemical techniques, provide a roadmap for future research to illuminate this uncharted metabolic pathway. A full understanding of cicutoxin biosynthesis will not only solve a long-standing biochemical puzzle but also open the door to the biotechnological production of this and related compounds for therapeutic exploration.

References

- 1. Biosynthesis and function of polyacetylenes and allied natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cicutoxin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. repository.library.noaa.gov [repository.library.noaa.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. From Nature to Lab: A Review of Secondary Metabolite Biosynthetic Pathways, Environmental Influences, and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis and Function of Polyacetylenes and Allied Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Enigmatic Fate of a Potent Neurotoxin: A Technical Guide to the Toxicokinetics and Metabolism of Cicutoxin in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cicutoxin, a highly potent polyacetylene neurotoxin produced by plants of the Cicuta genus (water hemlock), poses a significant threat to both human and animal health. Its rapid onset of action, characterized by severe seizures and respiratory failure, underscores the critical need to understand its behavior within a biological system. However, the inherent instability of the cicutoxin molecule has presented considerable challenges to detailed toxicokinetic and metabolic profiling. This technical guide synthesizes the current, albeit limited, state of knowledge regarding the absorption, distribution, metabolism, and excretion (ADME) of cicutoxin in animal models. It aims to provide a comprehensive resource for researchers, scientists, and drug development professionals by highlighting established facts, identifying critical knowledge gaps, and outlining generalized experimental approaches for future investigation. While quantitative data remains scarce, this guide consolidates available information on lethal doses, proposed mechanisms of action, and analytical methodologies, offering a foundational understanding for further research into this formidable natural toxin.

Introduction

Cicutoxin is a C17-polyacetylene that acts as a potent non-competitive antagonist of the gamma-aminobutyric acid (GABA) type A receptor (GABAAR) and a blocker of potassium channels in the central nervous system (CNS)[1][2]. Ingestion of even small amounts of plant material containing cicutoxin can lead to severe neurological symptoms, including violent seizures, respiratory paralysis, and death[1]. Despite its well-documented toxicity, a comprehensive understanding of its toxicokinetics and metabolism in animal models is notably absent from the scientific literature. This guide aims to collate the available data and provide a framework for future research.

Toxicokinetics of Cicutoxin

The study of cicutoxin's toxicokinetics is hampered by its chemical instability[1]. However, some qualitative and semi-quantitative information has been gleaned from observational studies and acute toxicity testing.

Absorption

Cicutoxin is rapidly absorbed following ingestion, with clinical signs of toxicity appearing within 60 minutes in humans[1]. Absorption occurs primarily through the gastrointestinal tract. There is also evidence suggesting that cicutoxin can be absorbed through the skin[1].

Distribution

Specific details on the volume of distribution and tissue-specific accumulation of cicutoxin are not available. Given its neurotoxic effects, it is presumed to cross the blood-brain barrier to exert its action on the CNS.

Metabolism

The metabolic fate of cicutoxin is largely unknown[1]. It is hypothesized that, like many xenobiotics, it undergoes Phase I (functionalization) and Phase II (conjugation) reactions in the liver, primarily mediated by cytochrome P450 enzymes and transferases to increase its water solubility for excretion. However, no specific metabolites of cicutoxin have been identified in animal models. The instability of cicutoxin and its rapid oxidation in the rumen or stomach of livestock limit its detection in biological samples, further complicating metabolic studies[3].

Excretion

The routes and rates of cicutoxin excretion have not been quantitatively determined. Anecdotal evidence from a human case and the recovery of sheep from poisoning suggest a potentially long half-life in the body[1]. Complete recovery in ewes after non-lethal poisoning may take up to seven days, indicating a relatively long clearance time for the toxin or its effects[1][4].

Quantitative Toxicity Data

Quantitative toxicokinetic parameters such as Cmax, Tmax, AUC, half-life, bioavailability, and clearance are not available in the published literature for cicutoxin in any animal model. The primary quantitative data available are lethal dose (LD50) values.

| Animal Model | Route of Administration | LD50 | Reference |

| Mouse | Intraperitoneal | ~9 mg/kg | [1] |

| Mouse | Not Specified | 2.8 mg/kg | [1] |

| Mouse (Tuber Extract) | Oral Gavage | 17 mg/kg (dry matter basis) | [4] |

| Mouse (Green Seed Extract) | Oral Gavage | 1320 mg/kg (dry matter basis) | [4] |

| Goat (Fresh Tubers) | Oral Gavage | Lethal dose suggested to be 1-2 fresh tubers | [5] |

Mechanism of Action and Signaling Pathways

Cicutoxin's primary mechanism of action is the non-competitive antagonism of the GABAA receptor, the main inhibitory neurotransmitter receptor in the CNS. It is also known to block potassium channels.

GABAA Receptor Antagonism

Cicutoxin binds to the GABAA receptor at a site distinct from the GABA binding site, likely within the chloride ion channel pore[1][6]. This binding prevents the influx of chloride ions that normally occurs when GABA binds to the receptor, leading to a failure of hyperpolarization and sustained neuronal depolarization. This hyperexcitability of neurons manifests as the characteristic seizures seen in cicutoxin poisoning.

Potassium Channel Blockade

Cicutoxin has been shown to be a potent blocker of potassium channels in T-lymphocytes[7]. A similar action on neuronal potassium channels could contribute to its neurotoxicity by prolonging neuronal repolarization and increasing neuronal excitability[1][2]. This prolonged action potential would lead to excessive neurotransmitter release and further contribute to the hyperexcitable state.

Experimental Protocols for Future Research

Given the lack of detailed published protocols for cicutoxin toxicokinetic studies, this section outlines a generalized experimental workflow based on standard practices in toxicology and pharmacology.

Animal Model Selection

Rodent models (mice or rats) are commonly used for initial toxicokinetic studies due to their well-characterized physiology and ease of handling. For studies focused on livestock toxicity, larger animal models such as goats or sheep may be more appropriate[5].

Dosing and Sample Collection

A typical toxicokinetic study would involve administering a single, non-lethal dose of purified cicutoxin intravenously (IV) and orally (PO) to different groups of animals. Serial blood samples would be collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480, and 1440 minutes) into tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma would be separated by centrifugation and stored at -80°C until analysis. For tissue distribution studies, animals would be euthanized at various time points, and tissues of interest (e.g., brain, liver, kidney, fat) would be collected and stored frozen.

Analytical Methodology

Due to the complexity of biological matrices, a highly sensitive and specific analytical method is required for the quantification of cicutoxin. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for such analyses.

-

Sample Preparation: Plasma samples would likely require protein precipitation followed by solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte. Tissue samples would first need to be homogenized before extraction.

-

LC-MS/MS Conditions: A reversed-phase C18 column would likely be suitable for chromatographic separation. The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity for cicutoxin and an appropriate internal standard.

Data Analysis

Pharmacokinetic parameters would be calculated from the plasma concentration-time data using non-compartmental analysis. These parameters would include:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC: Area under the plasma concentration-time curve.

-

t1/2: Elimination half-life.

-

CL: Clearance.

-

Vd: Volume of distribution.

-

F: Bioavailability (calculated from the ratio of AUCPO to AUCIV).

Conclusion and Future Directions

The toxicokinetics and metabolism of cicutoxin in animal models remain a significant area of uncertainty in the field of toxicology. The inherent instability of the molecule has posed a major obstacle to detailed investigation. This guide has summarized the limited available data, focusing on lethal doses and the proposed mechanisms of action. The provided generalized experimental protocols and diagrams offer a roadmap for future research to fill the critical knowledge gaps.

Future research should prioritize the following:

-

Development of robust and validated analytical methods for the quantification of cicutoxin in various biological matrices.

-

Conducting comprehensive toxicokinetic studies in multiple animal species to determine key ADME parameters.

-

Identification of cicutoxin metabolites and the enzymes responsible for its biotransformation.

-

Further elucidation of the molecular interactions of cicutoxin with its target receptors and channels to refine our understanding of its mechanism of action.

A more complete understanding of the toxicokinetics and metabolism of cicutoxin is essential for developing effective strategies for the diagnosis and treatment of water hemlock poisoning and for accurately assessing the risks it poses to human and animal health.

References

- 1. Cytochrome P450-mediated mycotoxin metabolism by plant-feeding insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cicutoxin from Cicuta virosa--a new and potent potassium channel blocker in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The non-competitive blockade of GABAA receptors by an aqueous extract of water hemlock (Cicuta douglasii) tubers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of Total-Forms of Cyanotoxins Microcystins in Biological Matrices: A Methodological Review | MDPI [mdpi.com]

- 6. Ricin Toxicokinetics and Its Sensitive Detection in Mouse Sera or Feces Using Immuno-PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interaction of picrotoxin with GABAA receptor channel-lining residues probed in cysteine mutants - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Determination of Cicutoxin LD50 in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the determination of the 50% lethal dose (LD50) of Cicutoxin in rodent models. It includes a summary of reported LD50 values, detailed experimental methodologies, and visualizations of the toxin's mechanism of action and a generalized experimental workflow.

Quantitative Data Presentation

The acute toxicity of Cicutoxin has been evaluated in various rodent species, primarily in mice. The following table summarizes the available quantitative LD50 data. It is important to note that values can vary based on the purity of the Cicutoxin, the vehicle used for administration, and the specific strain and sex of the animals.

| Rodent Species | Route of Administration | LD50 (mg/kg) | Additional Notes |

| Mouse | Intraperitoneal (i.p.) | ~9[1] | |

| Mouse | Intraperitoneal (i.p.) | 48.3[2] | |

| Mouse | Not Specified | 2.8[1] | |

| Mouse (oral) | Aqueous extract of water hemlock tubers | 17[3] | This value is for the plant extract, not purified Cicutoxin. |

| All Species | Not Specified | 50-110 | This is cited as a general minimum lethal dose[2]. |

Mechanism of Action of Cicutoxin

Cicutoxin exerts its toxic effects primarily through the disruption of normal neuronal activity in the central nervous system. Its mechanism is twofold, involving the antagonism of GABAA receptors and the blockade of potassium channels.[2]

-

GABAa Receptor Antagonism : Cicutoxin acts as a noncompetitive antagonist of the gamma-aminobutyric acid (GABA) type A receptor.[4][5] By binding to a site on the receptor-ionophore complex, it prevents the influx of chloride ions into the neuron, thereby inhibiting the hyperpolarizing, inhibitory effect of GABA. This leads to a state of neuronal hyperexcitability.

-

Potassium Channel Blockade : Cicutoxin also blocks voltage-gated potassium channels. This action prolongs the repolarization phase of the action potential, leading to an increased duration of neuronal firing and further contributing to the hyperexcitable state.

These actions result in uncontrolled neuronal firing, leading to the characteristic symptoms of Cicutoxin poisoning, including salivation, tremors, seizures, and ultimately, death due to respiratory paralysis.[1]

Experimental Protocols for LD50 Determination

The following is a generalized experimental protocol for determining the LD50 of Cicutoxin in a rodent model, synthesized from established toxicology guidelines.

3.1. Animal Models

-

Species: Mice (e.g., Swiss Webster, BALB/c) or rats (e.g., Sprague-Dawley, Wistar).

-

Age and Weight: Young adult animals of a specific weight range (e.g., mice 20-30g, rats 150-250g).

-

Sex: Typically, animals of a single sex are used in a given study to reduce variability, or both sexes are used and data are analyzed separately.

-

Acclimation: Animals should be acclimated to the laboratory conditions for at least one week prior to the experiment.

-

Housing: Animals should be housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Food and water should be provided ad libitum, except for a brief fasting period before oral administration.

3.2. Cicutoxin Preparation and Administration

-

Purity: Use highly purified Cicutoxin to ensure accurate and reproducible results.

-

Vehicle: Select a vehicle that solubilizes Cicutoxin and is non-toxic to the animals at the administered volume. Common vehicles include saline, phosphate-buffered saline (PBS), or a small percentage of a solubilizing agent like ethanol or DMSO, diluted in saline.

-

Dose Selection: A preliminary range-finding study with a small number of animals is recommended to determine the approximate range of lethal doses. Subsequent dose levels should be chosen to bracket the expected LD50. A logarithmic or geometric progression of doses is often used.

-

Routes of Administration:

-

Intraperitoneal (i.p.): Injection into the peritoneal cavity.

-

Oral (p.o.): Administration via gavage. Animals are typically fasted for a few hours before oral dosing.

-

Intravenous (i.v.): Injection into a vein (e.g., tail vein in mice and rats).

-

3.3. Experimental Procedure

-

Animal Grouping: Randomly assign animals to dose groups, including a control group that receives only the vehicle. A typical group size is 5-10 animals.

-

Administration: Administer the selected doses of Cicutoxin or vehicle to the respective groups. The volume administered should be consistent across all groups and appropriate for the animal's size.

-

Observation:

-

Immediate: Continuously observe animals for the first few hours post-administration for the onset of clinical signs of toxicity (e.g., salivation, muscle fasciculations, tremors, convulsions, changes in posture and activity).

-

Short-term: Observe the animals at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) for the first day.

-

Long-term: Continue to observe the animals daily for a period of 7 to 14 days for any delayed mortality or recovery from toxic signs.

-

-

Data Collection: Record the number of mortalities in each dose group at each observation point. Also, document the time of onset, nature, and severity of any clinical signs of toxicity.

-

LD50 Calculation: Utilize a recognized statistical method, such as the Probit analysis or the Reed-Muench method, to calculate the LD50 value and its 95% confidence limits from the dose-mortality data.

3.4. Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) or equivalent ethical review board. Efforts should be made to minimize animal suffering.

This guide provides a foundational understanding for researchers investigating the toxicology of Cicutoxin. Adherence to detailed and consistent experimental protocols is crucial for obtaining reliable and comparable LD50 data. Further research is warranted to establish definitive LD50 values for Cicutoxin in a broader range of rodent species and via multiple routes of administration.

References

- 1. Cicutoxin - Wikipedia [en.wikipedia.org]

- 2. Cicutoxin | C17H22O2 | CID 25265910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 4. The non-competitive blockade of GABAA receptors by an aqueous extract of water hemlock (Cicuta douglasii) tubers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Intricate Dance of Structure and Activity: A Technical Guide to Cicutoxin and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cicutoxin, a potent polyacetylenic alcohol, is the primary neurotoxin responsible for the lethal toxicity of plants from the Cicuta genus, commonly known as water hemlock.[1] Its isomers, such as oenanthotoxin found in Oenanthe crocata, exhibit similar toxic properties.[1][2] These C17-polyacetylenes are notorious for their rapid onset of action, leading to severe neurological symptoms, including seizures, and often culminating in respiratory paralysis and death.[1][3] The primary molecular target of cicutoxin is the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of cicutoxin and its isomers, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular and experimental frameworks.

Core Toxin Profiles and Structures

Cicutoxin and its related isomers are characterized by a C17 aliphatic backbone with a series of conjugated double and triple bonds and hydroxyl functional groups. The degree of unsaturation and the position and stereochemistry of the hydroxyl groups are critical determinants of their biological activity.

(8E,10E,12E,14R)-Heptadeca-8,10,12-triene-4,6-diyne-1,14-diol

-

Molecular Formula: C₁₇H₂₂O₂

-

Molar Mass: 258.36 g/mol [1]

-

Description: A highly unsaturated aliphatic alcohol with a conjugated system of three double bonds and two triple bonds. It possesses two hydroxyl groups, one at the C-1 position and a chiral center at the C-14 hydroxyl group.[1]

Quantitative Data Summary

The biological activity of cicutoxin and its isomers has been quantified through various toxicological and in vitro assays. The following tables summarize the key data for easy comparison.

Table 1: Acute Toxicity in Mice

| Compound | LD₅₀ (mg/kg, i.p.) | Molar Equivalent (µmol/kg) | Reference(s) |

| Cicutoxin | 2.8 | 10.8 | [1][4] |

| Virol A | 28.0 | 109 | [1][4] |

| Isocicutoxin | 38.5 | 149 | [1][4] |

| Oenanthotoxin | 0.58 | 2.25 | [2] |

i.p. = intraperitoneal

Table 2: In Vitro Activity on GABA-A Receptors

| Compound | Assay | Receptor Subtype | IC₅₀ (µM) | Reference(s) |

| Racemic Cicutoxin | TEVC | α1β3γ2 | 2.4 | |

| (R)-(-)-Cicutoxin | TEVC | α1β3γ2 | 1.7 | |

| Racemic Virol A | TEVC | α1β3γ2 | 0.93 | |

| (S)-(+)-Virol A | TEVC | α1β3γ2 | 1.4 |

TEVC = Two-Electrode Voltage Clamp

Table 3: Potassium Channel Blocking Activity

| Compound | Assay | Cell Type | EC₅₀ (µM) | Maximum Blockade (%) | Reference(s) |

| Cicutoxin | Patch Clamp | T lymphocytes | 18 | 71 (at 70 µM) | [5][6] |

Mechanism of Action: A Multi-Target Assault

The primary mechanism of cicutoxin's neurotoxicity is its action as a potent, non-competitive antagonist of the GABA-A receptor.[1][3] By binding to a site within or near the chloride ion channel pore, it physically blocks the flow of chloride ions, even when GABA is bound to the receptor.[3] This blockade of inhibitory neurotransmission leads to a state of uncontrolled neuronal excitation, manifesting as seizures.[3]

Additionally, cicutoxin has been shown to block potassium channels, which contributes to its overall toxic profile.[5][6] This action can prolong the duration of action potentials, further enhancing neuronal excitability.

Structure-Activity Relationship (SAR)

The toxicity of cicutoxin and its isomers is intricately linked to their chemical structure. Key determinants of activity include:

-

The Polyacetylenic System: The long, rigid, and highly conjugated system of double and triple bonds is essential for high-affinity binding to the target receptors. The geometry of this system influences the overall shape of the molecule and its fit within the binding pocket.

-

Hydroxyl Groups: The presence and position of hydroxyl groups are critical for activity. They are thought to form hydrogen bonds with amino acid residues in the receptor binding site. The stereochemistry of the C-14 hydroxyl group in cicutoxin also plays a role in its potency.

-

Chain Length and Unsaturation: Variations in the length of the carbon chain and the degree of unsaturation can significantly impact toxicity. Generally, a C17 backbone with a high degree of conjugation is associated with the most potent neurotoxicity.

Experimental Protocols

The characterization of cicutoxin's activity relies on a combination of in vivo and in vitro assays. Below are detailed methodologies for key experiments.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology on Xenopus Oocytes

This technique is used to study the effect of cicutoxin and its isomers on GABA-A receptors expressed in Xenopus oocytes.

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and treated with collagenase to remove the follicular layer.

-

cRNA Injection: Oocytes are injected with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

-

Incubation: Injected oocytes are incubated for 2-5 days at 16-18°C in Barth's solution to allow for receptor expression.

-

Recording:

-

An oocyte is placed in a recording chamber and perfused with a standard frog Ringer's solution.

-

Two microelectrodes, filled with 3 M KCl, are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current.

-

The oocyte is voltage-clamped at a holding potential of -60 to -80 mV.

-

GABA is applied to elicit a baseline current (IGABA).

-

Cicutoxin or its isomers are co-applied with GABA to measure the inhibition of IGABA.

-

Concentration-response curves are generated to determine the IC₅₀ value.

-

Competitive Radioligand Binding Assay with [³H]EBOB

This assay is used to determine the binding affinity of cicutoxin and its analogues to the convulsant binding site on the GABA-A receptor.

-

Membrane Preparation: Rat brain cortices are homogenized in a buffered solution and centrifuged to isolate the crude synaptosomal membrane fraction.

-

Assay Incubation:

-

In a 96-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand [³H]ethynylbicycloorthobenzoate ([³H]EBOB), which binds to the picrotoxin site.

-

Increasing concentrations of unlabeled cicutoxin or its isomers are added to compete with [³H]EBOB for binding.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (e.g., picrotoxin).

-

-

Separation and Scintillation Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

The filters are washed to remove unbound radioligand.

-

Scintillation fluid is added to the filters, and the radioactivity is quantified using a scintillation counter.

-

-

Data Analysis: The data are analyzed to determine the IC₅₀ value of the test compound, which is then converted to a Ki (inhibition constant) value.

In Vivo Acute Toxicity Assessment in Mice

This protocol is used to determine the median lethal dose (LD₅₀) of cicutoxin and its isomers.

-

Animal Acclimation: Male Swiss-Webster mice are acclimated to the laboratory conditions for at least one week.

-

Dosing:

-

Cicutoxin or its isomers are dissolved in a suitable vehicle (e.g., saline with a small amount of solubilizing agent).

-

Animals are divided into groups and administered with different doses of the test compound via intraperitoneal (i.p.) injection.

-

A control group receives the vehicle only.

-

-

Observation: Animals are observed continuously for the first few hours and then periodically for up to 48 hours for signs of toxicity (e.g., tremors, convulsions, lethargy) and mortality.

-

LD₅₀ Calculation: The LD₅₀ value is calculated using statistical methods, such as probit analysis, based on the mortality data.

Conclusion and Future Directions

The structure-activity relationship of cicutoxin and its isomers is a compelling area of research with implications for toxicology, pharmacology, and drug development. The potent and specific interaction of these C17-polyacetylenes with the GABA-A receptor makes them valuable tools for probing the structure and function of this important ion channel. A thorough understanding of their SAR is crucial for developing antidotes for water hemlock poisoning and for potentially designing novel therapeutic agents that target the GABAergic system. Future research should focus on the synthesis and biological evaluation of a wider range of cicutoxin analogues to further refine the SAR models. Additionally, high-resolution structural studies of cicutoxin bound to the GABA-A receptor would provide invaluable insights into the molecular basis of its activity and pave the way for the structure-based design of new modulators of this critical neuronal receptor.

References

- 1. Cicutoxin - Wikipedia [en.wikipedia.org]

- 2. Oenanthotoxin - Wikipedia [en.wikipedia.org]

- 3. Poisoning due to water hemlock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alchetron.com [alchetron.com]

- 5. Cicutoxin from Cicuta virosa--a new and potent potassium channel blocker in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cicutoxin | C17H22O2 | CID 25265910 - PubChem [pubchem.ncbi.nlm.nih.gov]

Cicutoxin: A Technical Guide to Its Discovery, Chemical Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cicutoxin is a highly toxic C17-polyacetylene produced by plants of the Cicuta genus (water hemlock). As a potent, noncompetitive antagonist of the γ-aminobutyric acid (GABA) type A receptor, it poses a significant toxicological threat and serves as a valuable tool for neuropharmacological research. This document provides a comprehensive overview of the historical discovery, detailed chemical characterization, and modern synthetic approaches to cicutoxin. It includes summaries of its physicochemical properties, toxicological data, and the experimental methodologies used for its study, intended for a professional audience in the fields of natural product chemistry, toxicology, and drug development.

Discovery and Historical Context

The toxic properties of water hemlock have been recognized for centuries. The earliest published report on the toxicity of Cicuta plants dates back to 1679 in a book by Johann Jakob Wepfer. However, the systematic study of its toxic principle began later.

-

1876: The name "cicutoxin" was first coined by R. Boehm, who successfully extracted the toxic compound from Cicuta virosa.

-

1915: C.A. Jacobsen reported the first isolation of pure cicutoxin, describing it as a yellowish oil.

-

1953: The definitive chemical structure of cicutoxin was elucidated by Anet, Lythgoe, Silk, and Trippett, who identified its molecular formula as C₁₇H₂₂O₂ and described its highly unsaturated aliphatic structure.

-

1955: The first laboratory synthesis of a racemic mixture of cicutoxin was achieved.

-

1999: The absolute stereochemistry of the naturally occurring enantiomer, (R)-(-)-cicutoxin, was determined.

This timeline highlights the progression from initial extraction to full structural and stereochemical determination, a journey that spanned over a century and relied on advancing analytical and synthetic chemistry techniques.

Chemical Characterization

Cicutoxin is a C₁₇-polyacetylene, a class of natural products characterized by a long aliphatic chain with multiple triple and double bonds.[1][2] Its structure is highly unsaturated and contains two alcohol functional groups.[1]

Physicochemical Properties

The fundamental properties of cicutoxin are summarized in the table below. It is a yellowish, oily resin that is unstable and breaks down when exposed to air, light, or heat.[3][4] This instability presents a significant challenge for its isolation and handling.[1]

| Property | Value | Reference |

| IUPAC Name | (8E,10E,12E,14R)-Heptadeca-8,10,12-triene-4,6-diyne-1,14-diol | [1][3] |

| Molecular Formula | C₁₇H₂₂O₂ | [1][3] |

| Molar Mass | 258.36 g/mol | [3] |

| CAS Number | 505-75-9 | |

| Appearance | Yellowish oily resin; Prisms from ether/petroleum ether | [3] |

| Melting Point | 54 °C (natural (-)-form); 67 °C (racemic (±)-form) | [3] |

| Solubility | Soluble in alcohol, chloroform, ether, hot water, alkali hydroxides | [3] |

| Practically insoluble in petroleum ether | [3] | |

| Stability | Unstable; transforms in air and light | [3] |

Spectroscopic Data

UV Spectroscopy: The conjugated polyene and polyyne system gives rise to a characteristic UV absorption spectrum. For the racemic form in alcohol, maximal absorptions (λ_max) have been reported at 242, 252, 318.5, and 335.5 nm.

NMR and Mass Spectrometry: Modern structural confirmation and stereochemical assignment rely on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques are essential for verifying the carbon skeleton, the position and geometry of the double bonds, and the stereochemistry of the chiral center at C-14.[2] However, a public repository of the detailed ¹H-NMR, ¹³C-NMR, and fragmentation data for cicutoxin is not currently available.

Experimental Protocols

Isolation of Cicutoxin from Cicuta virosa (Conceptual Workflow)

The original isolation procedures by Jacobsen (1915) and later by Anet et al. (1953) laid the groundwork for obtaining pure cicutoxin. While the precise historical protocols are not detailed here, a modern conceptual workflow for the isolation of polyacetylenes from plant matter would follow the general steps outlined below. Given the instability of cicutoxin, all procedures should be carried out with minimal exposure to light and heat.

Conceptual workflow for the isolation of cicutoxin.

Total Synthesis of (R)-(-)-Cicutoxin

The first enantioselective total synthesis of the natural form of cicutoxin was a significant achievement, overcoming the challenges posed by the molecule's instability. A convergent synthesis was reported in 1999, which involves the coupling of three key fragments.[1]

Key Fragments:

-

(R)-(-)-1-hexyn-3-ol: Provides the chiral center.

-

1,4-diiodo-1,3-butadiene: Serves as a central linker.

-

THP-protected 4,6-heptadiyn-1-ol: Forms the other end of the carbon chain.

The general synthetic strategy is depicted below. It relies on modern coupling reactions to assemble the carbon skeleton efficiently.

Convergent synthesis strategy for (R)-(-)-cicutoxin.

Methodology Outline:

-

Sonogashira Coupling: The fragments are coupled using a palladium-copper catalyst system. This reaction is highly effective for forming carbon-carbon bonds between alkynes and vinyl halides.

-

Regioselective Reduction: The C5 triple bond of the assembled carbon frame is selectively reduced to a double bond using a reducing agent like Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride).

-

Deprotection: The tetrahydropyranyl (THP) protecting group on the primary alcohol is removed under acidic conditions to yield the final natural product.

This synthesis provided the natural (R)-(-)-cicutoxin with an overall yield of 18%.[1]

Mechanism of Action and Toxicology

GABA Receptor Antagonism

Cicutoxin's primary mechanism of toxicity is its action on the central nervous system. It is a potent, noncompetitive antagonist of the GABAᴀ receptor.[1] GABA is the main inhibitory neurotransmitter in the brain. Its binding to the GABAᴀ receptor opens an intrinsic chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulses.

Cicutoxin binds to the picrotoxin site within the GABAᴀ receptor's chloride channel pore.[1] This binding physically blocks the channel, preventing the influx of chloride ions even when GABA is bound to the receptor.[1] The result is unabated neuronal depolarization, leading to hyperactivity, seizures, and ultimately, death by respiratory paralysis.[1]

Mechanism of cicutoxin at the GABAᴀ receptor.

Toxicological Data

Cicutoxin is acutely toxic upon ingestion, with symptoms appearing within 15-60 minutes.[1] These include nausea, vomiting, seizures, and respiratory distress.[1]

| Parameter | Species | Route | Value | Reference |

| LD₅₀ | Mouse | i.p. | ~9 mg/kg | [1] |

| LD₅₀ | Mouse | i.p. | 2.8 mg/kg | [1] |

| LD₅₀ | Mouse | i.p. | 48.3 mg/kg | |

| IC₅₀ (GABAᴀ Receptor) | Rat | in vitro | 0.541 µM | |

| EC₅₀ (K⁺ Channel Block) | T-lymphocytes | in vitro | 1.8 x 10⁻⁵ M (18 µM) | [3] |

Note: The variability in reported LD₅₀ values may be due to differences in experimental protocols, vehicle, and animal strains.

Experimental Protocol: GABAᴀ Receptor Binding Assay (Representative)

To determine the affinity of a compound like cicutoxin for the picrotoxin binding site on the GABAᴀ receptor, a competitive radioligand binding assay is typically employed. This protocol is a representative example based on established methods.

Objective: To determine the IC₅₀ value of cicutoxin by measuring its ability to displace a radiolabeled ligand (e.g., [³H]EBOB or [³H]TBOB) from the GABAᴀ receptor in rat brain membranes.

Materials:

-

Rat brain tissue (e.g., cortex or cerebellum)

-

Homogenization buffer (e.g., Tris-HCl)

-

Radioligand (e.g., [³H]EBOB)

-

Cicutoxin (unlabeled competitor)

-

Scintillation fluid and vials

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Workflow:

Workflow for a competitive radioligand binding assay.

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in a cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous GABA.

-

Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of cicutoxin. Include controls for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled ligand like picrotoxin).

-

Termination: After incubation (e.g., 90 minutes at room temperature), rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Washing: Quickly wash the filters with cold buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of cicutoxin. Plot this data on a semi-log scale to generate a dose-response curve and determine the IC₅₀ value (the concentration of cicutoxin that inhibits 50% of specific binding).

Conclusion and Future Directions

Cicutoxin remains a molecule of significant interest due to its extreme toxicity and specific mechanism of action. From its initial isolation over a century ago to its elegant total synthesis, the study of cicutoxin has mirrored the advancements in chemical and biological sciences. Its role as a potent GABAᴀ receptor antagonist makes it an invaluable pharmacological tool for studying the function of this critical neurotransmitter system. Future research may focus on developing simplified, stable analogs of cicutoxin that retain its biological activity, potentially leading to new therapeutic agents or improved research probes for the GABAergic system. Furthermore, its potential anti-leukemia and antitumor properties, though preliminary, warrant further investigation.[1][4]

References

Naturally Occurring Analogs of Cicutoxin in the Apiaceae Family: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of naturally occurring analogs of cicutoxin, a potent neurotoxin found in various members of the Apiaceae (carrot) family. This document details the chemical diversity, plant origins, and toxicological profiles of these C17-polyacetylenes. It further outlines key experimental protocols for their isolation, characterization, and bioactivity assessment, with a focus on their interaction with GABAA receptors.

Introduction to Cicutoxin and its Analogs

Cicutoxin and its structural analogs are a class of highly toxic C17-polyacetylenes predominantly found in plants of the Cicuta (water hemlock) and Oenanthe (water dropwort) genera within the Apiaceae family. These compounds are notorious for their violent neurotoxicity, which stems from their potent, noncompetitive antagonism of the gamma-aminobutyric acid type A (GABAA) receptor in the central nervous system.[1][2][3][4] The disruption of GABAergic inhibition leads to neuronal hyperexcitability, resulting in seizures, respiratory paralysis, and often, death.[1][4]

Beyond these highly toxic compounds, the Apiaceae family also produces a variety of other polyacetylenes, such as falcarinol and falcarindiol, which are found in common vegetables like carrots, parsnips, and celery.[5][6][7][8][9] While significantly less toxic than cicutoxin, these analogs exhibit a range of biological activities, including cytotoxic and anti-inflammatory effects, making them of interest for pharmacological research.[10][11]

This guide focuses on the naturally occurring analogs of cicutoxin, presenting their chemical structures, plant sources, and available toxicological data. Detailed methodologies for key experiments and visualizations of relevant pathways and workflows are provided to aid researchers in this field.

Cicutoxin Analogs: Chemical Diversity and Botanical Distribution

The core structure of cicutoxin is a 17-carbon chain with conjugated double and triple bonds and hydroxyl groups.[1][2] Naturally occurring analogs typically vary in the position and stereochemistry of these functional groups. A summary of prominent cicutoxin analogs and related polyacetylenes found in the Apiaceae family is presented below.

Table 1: Naturally Occurring Analogs of Cicutoxin and Related Polyacetylenes in the Apiaceae Family

| Compound Name | Chemical Structure | Predominant Plant Source(s) | Family | Key Characteristics |

| Cicutoxin | (8E,10E,12E,14R)-Heptadeca-8,10,12-triene-4,6-diyne-1,14-diol | Cicuta maculata, Cicuta virosa | Apiaceae | Potent neurotoxin, noncompetitive GABAA receptor antagonist.[1][3] |

| Oenanthotoxin | Structural isomer of Cicutoxin | Oenanthe crocata | Apiaceae | Highly toxic neurotoxin, structurally very similar to cicutoxin.[1][12] |

| Isocicutoxin | Geometric isomer of Cicutoxin | Cicuta virosa | Apiaceae | Toxic polyacetylene.[2] |

| Virol A | Cicuta virosa | Apiaceae | Toxic polyacetylene.[13] | |

| Virol C | Cicuta virosa | Apiaceae | Toxic polyacetylene.[13] | |

| Falcarinol | Daucus carota (Carrot), Pastinaca sativa (Parsnip), Apium graveolens (Celery) | Apiaceae | Cytotoxic and anti-inflammatory properties; significantly less toxic than cicutoxin.[5][6][7][8][9] | |

| Falcarindiol | Daucus carota (Carrot), Pastinaca sativa (Parsnip), Apium graveolens (Celery) | Apiaceae | Cytotoxic and anti-inflammatory properties.[5][6][7][8][9] | |

| Panaxydiol | Apium graveolens (Celery) | Apiaceae | Polyacetylene with reported cytotoxic effects.[8] | |

| Bupleurotoxin | Bupleurum spp. | Apiaceae | Neurotoxic polyacetylene. |

Quantitative Toxicological Data

The toxicity of cicutoxin and its analogs varies significantly. The following tables summarize the available quantitative data on the acute toxicity and cytotoxic effects of these compounds.

Table 2: Acute Toxicity of Cicutoxin and its Analogs

| Compound | Test Organism | Route of Administration | LD50 | Reference(s) |

| Cicutoxin | Mouse | Intraperitoneal (i.p.) | ~9 mg/kg | [1] |

| Cicutoxin | Mouse | Oral (aqueous extract of tubers) | 17 mg/kg | [14] |

| Virol A | Mouse | 28.0 mg/kg | [2] | |

| Isocicutoxin | Mouse | 38.5 mg/kg | [2] |

Table 3: In Vitro Cytotoxicity of Falcarinol and Falcarindiol

| Compound | Cell Line | Assay | IC50 | Reference(s) |

| Falcarinol | CEM-C7H2 (acute lymphoblastic leukemia) | Annexin V-PI | 3.5 µmol/L | [8] |

| Falcarinol | Caco-2 (colorectal adenocarcinoma) | Cell proliferation | Inhibitory at >2.5 µg/mL | [7] |

| Falcarindiol | HT-29 (colon adenocarcinoma) | Viability | >20 µM | [6] |

Table 4: Concentration of Falcarinol and Falcarindiol in Selected Apiaceae Vegetables

| Compound | Plant | Plant Part | Concentration (mg/kg Fresh Weight) | Reference(s) |

| Falcarinol | Carrot (Daucus carota) | Root | 6 - 16 | [6] |

| Falcarindiol | Carrot (Daucus carota) | Root | 19 - 54 | [6] |

| Falcarinol | Parsnip (Pastinaca sativa) | Root | ~160 | [6] |

| Falcarinol | Celeriac (Apium graveolens var. rapaceum) | Root | ~300 | [6] |

Mechanism of Action: GABAA Receptor Antagonism

The primary mechanism of neurotoxicity for cicutoxin and its highly toxic analogs is the noncompetitive antagonism of the GABAA receptor.[1][2][4] GABA is the main inhibitory neurotransmitter in the central nervous system. Its binding to the GABAA receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and thus inhibiting action potential firing.